

Application of SSR 146977 Hydrochloride in Behavioral Neuroscience

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Compound of Interest

Compound Name: SSR 146977 hydrochloride

Cat. No.: B560258

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Application Note: SSR 146977 as a Tool for Investigating Anxiety and Depression

SSR 146977 hydrochloride is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.^[1] The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are key components of the tachykinin system, which is increasingly implicated in the modulation of affective behaviors and the pathophysiology of psychiatric disorders.^[2] Preclinical evidence points to the therapeutic potential of NK3 receptor antagonists in conditions such as schizophrenia, major depressive disorder, and anxiety.^[2]

SSR 146977's high affinity and selectivity for the NK3 receptor make it an invaluable research tool for elucidating the role of this system in the neurocircuitry of emotion and stress.^[1] It effectively blocks the signaling cascade initiated by NK3 receptor activation, which involves Gq/11 protein coupling and subsequent activation of phospholipase C.^[3] This mechanism provides a specific means to probe the downstream consequences of NK3 receptor blockade on neuronal activity and behavior.

In behavioral neuroscience, SSR 146977 can be employed in various rodent models to assess its anxiolytic-like and antidepressant-like properties. Standard paradigms such as the Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are appropriate for characterizing its behavioral profile. While direct published data for SSR 146977 in these specific models is

limited, studies using other selective NK3 receptor antagonists, such as SR 142801, have demonstrated clear antidepressant-like effects in the FST, reducing immobility time with an efficacy comparable to conventional antidepressants.^[4] This strongly supports the utility of SSR 146977 for similar investigations.

This document provides detailed protocols for utilizing **SSR 146977 hydrochloride** in key behavioral assays, summarizes its pharmacological data, and illustrates its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SSR 146977 and the behavioral effects of a closely related NK3 receptor antagonist.

Table 1: In Vitro Pharmacological Profile of SSR 146977

Parameter	Species/System	Value	Reference(s)
Ki (Binding Affinity)	Human NK3 Receptor (CHO cells)	0.26 nM	[1]
IC50 (Inositol Monophosphate Formation)	Human NK3 Receptor (CHO cells)	7.8 - 13 nM	[1]
IC50 (Intracellular Ca2+ Mobilization)	Human NK3 Receptor (CHO cells)	10 nM	[1]
pA2 (Functional Antagonism)	Guinea Pig Ileum	9.07	[1]

Table 2: In Vivo Neurochemical and Behavioral Effects of SSR 146977

Model / Effect	Species	Administration Route	Effective Dose(s)	Reference(s)
Inhibition of Turning Behavior	Gerbil	i.p.	ID50: 0.2 mg/kg	[1]
Inhibition of Turning Behavior	Gerbil	p.o.	ID50: 0.4 mg/kg	[1]
Antagonism of Senktide-induced ACh Release (Hippocampus)	Guinea Pig	i.p.	0.3 - 1 mg/kg	[1]
Antagonism of Senktide-induced NE Release (PFC)	Guinea Pig	i.p.	0.3 mg/kg	[1]
Prevention of Haloperidol-induced Dopamine A10 Activation	Guinea Pig	i.p.	1 - 3 mg/kg	[1]

Table 3: Behavioral Effects of the NK3 Receptor Antagonist SR 142801 in the Forced Swim Test

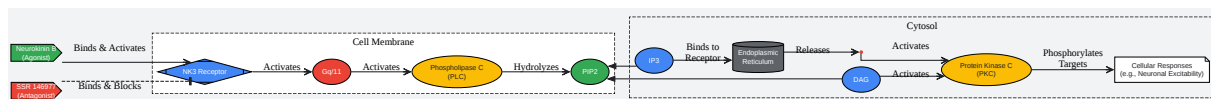
Species	Administration Route	Dose (mg/kg)	Effect on Immobility Time	Reference(s)
Rat	i.p.	2.5	Significant Decrease	[4]
Rat	i.p.	5.0	Significant Decrease	[4]
Rat	i.p.	10.0	Significant Decrease	[4]

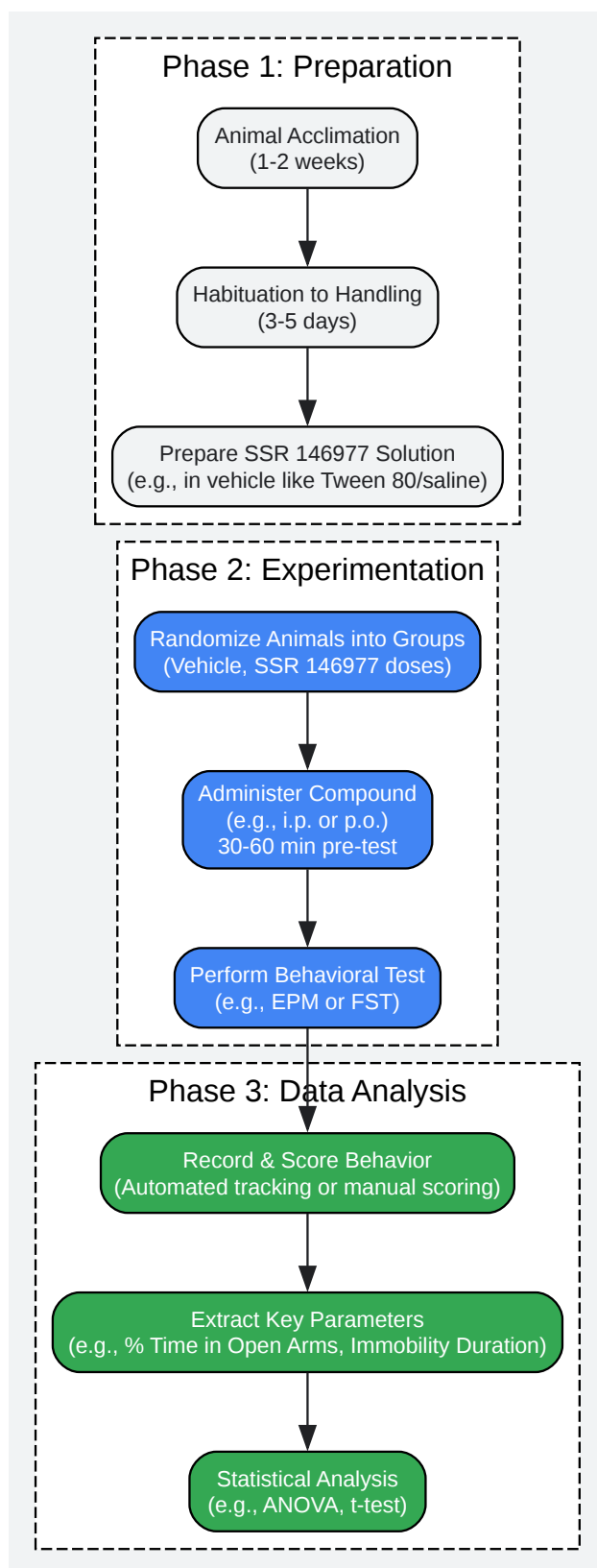
Note: SR 142801 is presented as a proxy for SSR 146977 to demonstrate the expected antidepressant-like effects of a selective NK3 receptor antagonist in a standard behavioral model.

Signaling Pathway and Experimental Workflows

Signaling Pathway

The primary mechanism of action for SSR 146977 is the competitive antagonism of the NK3 receptor, which is predominantly coupled to the Gq/11 G-protein. The diagram below illustrates this signaling pathway.





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References

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